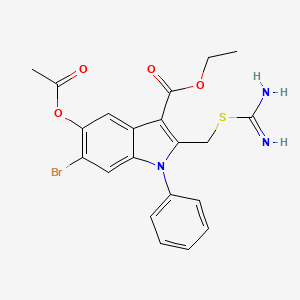![molecular formula C22H27N3OS B11576421 Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-](/img/structure/B11576421.png)
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. For Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-, the synthesis might involve the following steps:
Formation of Benzimidazole Core: Reacting ortho-phenylenediamine with an appropriate aldehyde under oxidative conditions to form the benzimidazole core.
Alkylation: Introducing the butyl group at the nitrogen atom of the benzimidazole ring.
Thioether Formation: Reacting the benzimidazole derivative with a thiol compound to introduce the methylsulfanyl group.
Amidation: Finally, reacting the intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]- can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function . The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes essential for cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(1,1-dimethylethyl)-: Another benzamide derivative with different substituents.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and its derivatives.
Uniqueness
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H27N3OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[1-(1-butylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |
InChI |
InChI=1S/C22H27N3OS/c1-3-4-15-25-20-13-9-8-12-18(20)23-21(25)19(14-16-27-2)24-22(26)17-10-6-5-7-11-17/h5-13,19H,3-4,14-16H2,1-2H3,(H,24,26) |
Clé InChI |
KSDJEZUOHGIQJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11576345.png)
![N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11576348.png)
![ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576350.png)
![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576354.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11576359.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576365.png)
![5-[(2-Chlorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11576368.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11576375.png)
![ethyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576380.png)
![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11576390.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11576391.png)

![1-[9-(Acetyloxy)bicyclo[3.3.1]non-2-yl]-1-methylpyrrolidinium](/img/structure/B11576406.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576412.png)
